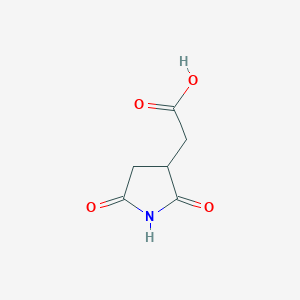

2-(2,5-Dioxopyrrolidin-3-yl)acetic acid

Description

The exact mass of the compound (2,5-Dioxopyrrolidin-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c8-4-1-3(2-5(9)10)6(11)7-4/h3H,1-2H2,(H,9,10)(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOBSJLBSQRFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283473, DTXSID20990732 | |

| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-87-4, 705279-41-0 | |

| Record name | NSC31727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,5-dioxopyrrolidin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-Hydroxy-2-oxo-3,4-dihydro-2H-pyrrol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: A Versatile Scaffold in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, and its strategic application as a scaffold in the design of novel therapeutics.

Core Chemical Identity

Chemical Name: this compound CAS Number: 6324-87-4[1][2] Molecular Formula: C₆H₇NO₄[1] Molecular Weight: 157.12 g/mol [1]

It is crucial to distinguish this compound from its structural isomer, 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (CAS: 5626-41-5) , where the acetic acid moiety is attached to the nitrogen atom of the pyrrolidine ring. This distinction is vital as the positional isomerism significantly impacts the molecule's reactivity and its utility as a synthetic precursor.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 157.125 g/mol | [1] |

| XLogP3-AA | -1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 157.03750770 | [1] |

| Monoisotopic Mass | 157.03750770 | [1] |

| Topological Polar Surface Area | 83.5 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

The Pyrrolidine-2,5-dione Scaffold in Drug Discovery

The pyrrolidine-2,5-dione (succinimide) ring system is a "privileged scaffold" in medicinal chemistry. Its prevalence in bioactive molecules stems from its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability.

The five-membered ring of this compound provides a rigid core that can be strategically functionalized. The presence of a carboxylic acid group offers a versatile handle for derivatization, enabling the construction of compound libraries for high-throughput screening.

Derivatives of the pyrrolidine-2,5-dione scaffold have shown significant promise as anticonvulsant and analgesic agents. Structure-activity relationship (SAR) studies have indicated that substitutions at the 3-position of the pyrrolidine-2,5-dione ring strongly influence anticonvulsant activity. Furthermore, this scaffold has been explored for the development of novel TNF-α inhibitors, which are crucial in the treatment of autoimmune diseases.[3]

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively reported in peer-reviewed literature, a plausible synthetic route can be extrapolated from established organic chemistry principles and related syntheses. The following proposed synthesis is a logical approach for laboratory-scale preparation.

Proposed Synthetic Pathway

Step-by-Step Experimental Protocol

Step 1: Ammonolysis of Itaconic Anhydride

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve itaconic anhydride (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of aqueous ammonia (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the mono-amide acid product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Causality: The initial step involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of a mono-amide carboxylic acid. The use of an ice bath helps to control the exothermicity of the reaction.

Step 2: Intramolecular Cyclization

-

Suspend the dried mono-amide acid product (1 equivalent) in a high-boiling point solvent such as toluene or xylene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Continue refluxing until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, should precipitate out of the solution.

-

Filter the solid, wash with a non-polar solvent like hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Causality: The acidic catalyst protonates the carboxylic acid group, making it a better electrophile for the intramolecular nucleophilic attack by the amide nitrogen. The removal of water by the Dean-Stark apparatus drives the equilibrium towards the formation of the cyclized product.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The obtained spectra should be consistent with the expected structure of this compound.

Spectroscopic Data (Predicted)

-

¹H NMR (in DMSO-d₆): Expected signals would include a multiplet for the CH proton on the pyrrolidine ring, two diastereotopic protons for the CH₂ group of the acetic acid moiety, two diastereotopic protons for the other CH₂ group in the ring, and a broad singlet for the NH proton. The carboxylic acid proton would likely appear as a very broad singlet downfield.

-

¹³C NMR (in DMSO-d₆): Signals for the two carbonyl carbons, the carboxylic acid carbon, the methine carbon, and the two methylene carbons are expected.

-

IR (KBr pellet): Characteristic peaks would include a broad O-H stretch for the carboxylic acid, an N-H stretch, and strong C=O stretching vibrations for the imide and carboxylic acid groups.

-

Mass Spectrometry (ESI-): The deprotonated molecule [M-H]⁻ would be expected at m/z 156.03.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile scaffold in the field of medicinal chemistry. Its unique structural features and the presence of a reactive carboxylic acid handle make it an attractive starting material for the synthesis of diverse compound libraries aimed at discovering new therapeutic agents. While detailed literature on this specific isomer is limited, its potential for derivatization into novel anticonvulsant, analgesic, and anti-inflammatory drugs is significant. The synthetic protocol outlined in this guide provides a practical approach for its preparation, enabling further exploration of its chemical and biological properties.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]

-

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid - PubChem. Available at: [Link]

-

2,5-Dioxo-1-pyrrolidineacetic acid | C6H7NO4 | CID 96182 - PubChem. Available at: [Link]

-

This compound - PubChemLite. Available at: [Link]

-

Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities - JOCPR. Available at: [Link]

-

Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. Available at: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. Available at: [Link]

-

Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Available at: [Link]

-

2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid - PubChemLite. Available at: [Link]

-

Structure-Based Drug Design and Synthesis of Pyrrolidine-2,5-diones as Novel TNF-α Inhibitors | Semantic Scholar. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

-

2,5-Dioxopyrrolidin-1-yl 2-cyanoacetate | C7H6N2O4 | CID 53415896 - PubChem. Available at: [Link]

-

Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D 3 -Selective Antagonists - MDPI. Available at: [Link]

-

IR spectrum of the Acetic Acid ligand | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Acetic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

"2-(2,5-Dioxopyrrolidin-3-yl)acetic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid

Executive Summary

This compound, also known as 3-carboxymethyl-succinimide or tricarballylic acid imide, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its structure, featuring a reactive succinimide ring appended with a carboxylic acid moiety, offers versatile handles for further chemical modification. This guide provides a detailed exploration of the principal synthetic pathway to this compound, grounded in the fundamental principles of imide chemistry. We will dissect the most direct and efficient route starting from tricarballylic acid, examining the mechanistic underpinnings, providing a detailed experimental protocol, and discussing the critical parameters that govern reaction success. This document is intended for researchers and process chemists seeking a comprehensive understanding of the synthesis of this important chemical intermediate.

Introduction: The Significance of this compound

The title compound, with CAS Registry Number 6324-87-4, possesses a molecular formula of C₆H₇NO₄ and a molecular weight of 157.12 g/mol .[2][3] The succinimide core is a privileged scaffold found in a variety of biologically active molecules, including anticonvulsant and antinociceptive agents.[4] The presence of the acetic acid side chain provides a key point for conjugation, allowing this molecule to be incorporated into larger, more complex structures such as peptides, linkers for antibody-drug conjugates (ADCs), and functionalized polymers. Understanding its synthesis is therefore crucial for leveraging its potential in drug discovery and advanced materials development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6324-87-4 | [1] |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| Boiling Point | 475.0 ± 18.0 °C (Predicted) | [1] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.11 ± 0.10 (Predicted) | [1] |

Foundational Principles: The Chemistry of Succinimide Formation

The synthesis of a succinimide ring is a classic transformation in organic chemistry. The most common and direct method involves the reaction of a primary amine or ammonia with a succinic anhydride derivative.[5] This process typically occurs in two distinct stages:

-

Amide Formation: The amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride ring, leading to its opening and the formation of a succinamic acid intermediate. This step is generally fast and occurs under mild conditions.[6]

-

Cyclodehydration: The succinamic acid intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the remaining carboxylic acid carbonyl. This is a dehydration reaction, eliminating a molecule of water to form the stable five-membered imide ring. This step often requires energy input (heating) or the use of a dehydrating agent, such as acetic anhydride or a carbodiimide.[5][6]

The overall transformation is a robust and widely applicable method for constructing the succinimide scaffold.

Caption: General reaction pathway for N-substituted succinimide synthesis.

Primary Synthesis Pathway: Thermal Cyclization of Tricarballylic Acid

The most logical and efficient precursor for synthesizing this compound is propane-1,2,3-tricarboxylic acid, commonly known as tricarballylic acid. The structure of this starting material contains the exact carbon backbone required for the final product. The synthesis leverages the foundational principles of imide formation by reacting tricarballylic acid with an ammonia source, followed by thermal dehydration. This approach is analogous to the industrial preparation of unsubstituted succinimide from succinic acid and ammonia.[7][8]

The reaction proceeds by first forming an ammonium carboxylate salt, which upon heating, loses water to form an amide intermediate. This intermediate is perfectly primed for an intramolecular cyclization reaction. The amide nitrogen attacks a neighboring carboxylic acid group, leading to the formation of the five-membered succinimide ring and the elimination of a second molecule of water.

Caption: Synthesis of the target compound from tricarballylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for imide synthesis from dicarboxylic acids.[8]

Materials:

-

Tricarballylic acid

-

Ammonium hydroxide (28-30% solution)

-

Acetone (for recrystallization)

-

Distillation apparatus

-

Heating mantle

-

Recrystallization glassware

Procedure:

-

Ammonium Salt Formation: In a round-bottom flask, dissolve 1 mole equivalent of tricarballylic acid in a minimal amount of water. Cautiously add 2 mole equivalents of concentrated ammonium hydroxide to the solution while stirring. The reaction is exothermic.

-

Dehydration to Amide: Evaporate the solution to dryness on a water bath or using a rotary evaporator. This removes excess water and ammonia, leaving the crude ammonium salt/amide mixture.

-

Thermal Cyclization: Transfer the dry residue to a distillation flask. Heat the flask strongly using a heating mantle. Water will begin to distill off as the intramolecular cyclization proceeds.

-

Isolation: The product, this compound, will remain as a residue or may distill/sublimate depending on the precise conditions. Collect the crude product.

-

Purification: The crude solid is purified by recrystallization. Dissolve the product in hot acetone and allow it to cool slowly to room temperature, followed by chilling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.

Mechanistic Discussion and Causality

The choice of thermal cyclization is deliberate. While chemical dehydrating agents could be used, heating is a simple, "green," and effective method that avoids the introduction of additional reagents that would need to be removed later.[9] The reaction is driven forward by the formation of the thermodynamically stable five-membered succinimide ring and the removal of water via distillation. The regioselectivity is controlled by the structure of the starting material; the 1,2-dicarboxylic acid motif is ideally positioned for the formation of the five-membered ring, leaving the third carboxylic acid group as the desired side chain.

Alternative Synthetic Strategies

While the tricarballylic acid route is the most direct, other pathways can be conceptually envisioned, though they present greater synthetic challenges.

-

From Glutamic Acid: Glutamic acid is an inexpensive and readily available starting material.[10] However, its natural cyclization yields pyroglutamic acid, a lactam, not a succinimide.[11] Converting it to the target compound would require extensive functional group manipulation, making it a less efficient route.

-

From Substituted Maleic Anhydride: One could envision starting with maleic anhydride, introducing the acetic acid side chain via a Michael addition, and then reacting the resulting substituted succinic anhydride with ammonia. This multi-step process adds complexity compared to the direct cyclization of tricarballylic acid.

These alternatives highlight the elegance and efficiency of selecting a starting material that already contains the core atomic framework of the target molecule.

Conclusion

The synthesis of this compound is most effectively and directly achieved through the thermal dehydration and cyclization of tricarballylic acid in the presence of an ammonia source. This method is rooted in the well-established principles of imide formation and offers a robust, high-yield pathway to a versatile chemical building block. The insights provided in this guide equip researchers and drug development professionals with the foundational knowledge required to produce and utilize this valuable compound for a wide range of scientific applications.

References

-

International Journal of Chemical and Physical Sciences. One Pot Green Synthesis of N- substituted Succinimide. Available at: [Link]

-

MDPI. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

Beilstein Archives. A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

-

ResearchGate. A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Available at: [Link]

-

ACS Publications. Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms | The Journal of Physical Chemistry A. Available at: [Link]

-

QYAOBIO. Amide Bond Formation in Cyclization. Available at: [Link]

-

ResearchGate. Mechanisms of formation of succinimide and isoimide rings. A, mechanism... | Download Scientific Diagram. Available at: [Link]

-

MDPI. Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. Available at: [Link]

-

MDPI. Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. Available at: [Link]

-

ACS Publications. Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues | The Journal of Organic Chemistry. Available at: [Link]

- Google Patents. Process for the preparation of carboxylic acid succinimidyl esters.

-

Chemistry LibreTexts. 21.7: Chemistry of Amides. Available at: [Link]

-

PubMed Central (PMC). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]

-

Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of succinimides. Available at: [Link]

-

PubMed Central (PMC). On-Demand Detachment of Succinimides on Cysteine to Facilitate (Semi)Synthesis of Challenging Proteins. Available at: [Link]

-

Organic Syntheses. succinimide. Available at: [Link]

-

PubMed Central (PMC). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Available at: [Link]

-

YouTube. 119. Carboxylic Acid Derivatives: Amides Part #1 Nomenclature, Preparation & Hydrolysis. Available at: [Link]

-

J-STAGE. One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Available at: [Link]

-

PrepChem.com. Preparation of succinimide. Available at: [Link]

-

PubMed Central (PMC). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Available at: [Link]

-

MDPI. Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review. Available at: [Link]

-

PubMed. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria. Available at: [Link]

- Google Patents. EP1867657A1 - Process for the preparation of poly-a-glutamic acid and derivatives thereof.

-

Redalyc. STUDY OF INDOLE-3-ACETIC ACID BIOSYNTHESIS PATHWAYS IN Bradyrhizobium japonicum BJBV-05. Available at: [Link]

-

National Institutes of Health (NIH). Identification and combinatorial engineering of indole-3-acetic acid synthetic pathways in Paenibacillus polymyxa. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. Available at: [Link]

- Google Patents. CN109369370A - The preparation method of 2,3,5- tricarboxylic cyclopentane acetic acid.

-

PubMed Central (PMC). Synthesis of tricarbonylated propargylamine and conversion to 2,5-disubstituted oxazole-4-carboxylates. Available at: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available at: [Link]

- Google Patents. CN104193612B - A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.

Sources

- 1. This compound | 6324-87-4 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shokubai.org [shokubai.org]

"2-(2,5-Dioxopyrrolidin-3-yl)acetic acid" chemical properties and reactivity

An In-Depth Technical Guide to 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional organic compound featuring a succinimide ring substituted at the 3-position with an acetic acid moiety. This unique structure provides two distinct reactive centers: the cyclic imide and the terminal carboxylic acid. While its isomer, 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid (N-succinylglycine), is more commonly known, the 3-substituted variant offers a different stereochemical and reactive profile, making it a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed examination of its chemical properties, reactivity, and potential applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are crucial for designing reaction conditions, purification strategies, and formulation approaches.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 6324-87-4 | [1] |

| Molecular Formula | C₆H₇NO₄ | [1] |

| Molecular Weight | 157.12 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Core Reactivity: A Tale of Two Functional Groups

The chemistry of this compound is dominated by its two primary functional groups: the succinimide ring and the carboxylic acid. Understanding the distinct reactivity of each is key to leveraging this molecule in synthesis.

The Succinimide Ring: N-H Acidity and Ring Stability

The succinimide moiety contains an N-H proton that is significantly more acidic than that of a typical secondary amine. This is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[2] This acidity allows for deprotonation under moderately basic conditions, enabling subsequent N-alkylation or N-acylation reactions.

However, the most critical reaction of the succinimide ring, particularly in aqueous or biological media, is its susceptibility to hydrolysis. The imide bonds can be cleaved by nucleophilic attack, primarily by hydroxide ions or water, leading to a ring-opening reaction that forms the corresponding succinamic acid derivative.[3][4]

-

Under Basic Conditions (pH > 8): Hydroxide-ion-catalyzed hydrolysis is the dominant degradation pathway. The rate of this ring-opening is significant and can be a limiting factor in applications requiring long-term stability in alkaline solutions.[3][5]

-

Under Neutral and Acidic Conditions: The succinimide ring is considerably more stable. While hydrolysis can still occur, the rate is much slower. This stability is crucial for many bioconjugation strategies that are performed at or near neutral pH.[4]

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, followed by the cleavage of a carbon-nitrogen bond to open the ring.

Caption: EDC/NHS mediated activation and amidation workflow.

Experimental Protocols: Harnessing the Reactivity

The dual functionality of this compound allows it to be used as a foundational piece in constructing more complex molecules, such as bifunctional linkers for antibody-drug conjugates (ADCs). [6]

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling

This protocol describes the activation of the carboxylic acid moiety and subsequent reaction with an amine-containing molecule (e.g., a peptide, drug molecule, or reporter tag).

Materials:

-

This compound

-

Amine-containing substrate (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)), if the amine substrate is a salt.

-

Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon).

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and NHS (1.1 eq) in the anhydrous solvent under an inert atmosphere.

-

Activation: Add EDC-HCl (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The solution may become cloudy as the reaction proceeds. Causality: This step forms the crucial NHS-ester intermediate, which is more stable than the O-acylisourea precursor and less prone to side reactions. [7]3. Amine Addition: In a separate vessel, dissolve the amine-containing substrate (1.0 eq) in the anhydrous solvent. If it is a hydrochloride or trifluoroacetate salt, add DIPEA (1.5-2.0 eq) to neutralize the acid.

-

Coupling Reaction: Add the amine solution to the activated NHS-ester mixture. Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with a suitable organic solvent and washed sequentially with dilute acid (e.g., 0.5 N HCl) to remove excess base and EDC byproducts, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide conjugate.

Applications in Drug Development and Bioconjugation

While not a direct "linker" in the way maleimide- or NHS-ester-terminated molecules are, this compound serves as a critical scaffold for building custom linkers. Its bifunctionality allows for the sequential or orthogonal attachment of two different molecular entities.

Primary Application: Synthesis of Heterobifunctional Linkers

This molecule is an ideal starting point for creating linkers used in Antibody-Drug Conjugates (ADCs). [6][8]In a typical strategy:

-

The carboxylic acid is coupled to a potent cytotoxic drug molecule that contains a free amine, using the EDC/NHS chemistry described above.

-

The N-H of the succinimide ring can then be deprotonated and reacted with an electrophile, such as an alkyl halide bearing a terminal maleimide or alkyne group. This installs the antibody-reactive functionality.

-

The resulting heterobifunctional linker, now carrying the payload, can be conjugated to an antibody, typically through cysteine or lysine residues.

Caption: Synthetic workflow for a linker-payload construct.

Stability and Storage

Stability: The primary stability concern is the hydrolytic cleavage of the succinimide ring. [9][10]The compound is most stable in anhydrous conditions or in acidic-to-neutral aqueous buffers (pH < 7.5). In alkaline conditions, the ring will open to form the corresponding succinamic acid. [3]This degradation is time, temperature, and pH-dependent.

Storage: For long-term viability, this compound should be stored as a solid in a tightly sealed container at -20°C, protected from moisture. For short-term use, it can be stored desiccated at 2-8°C. Solutions in anhydrous solvents like DMF or DMSO should be prepared fresh and used promptly.

Conclusion

This compound represents a valuable and versatile chemical tool for scientists in drug discovery and materials science. Its distinct reactive handles—the acidic N-H proton of the succinimide ring and the activatable carboxylic acid—allow for controlled, sequential modifications. While its stability in aqueous media requires careful pH management, its utility as a foundational scaffold for constructing sophisticated heterobifunctional linkers is clear. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its successful implementation in complex synthetic endeavors, particularly in the rational design of next-generation antibody-drug conjugates.

References

-

YAKATAN, G. J., & F. M. ABDUL. (1977). Kinetics of Hydrolysis of Succinimides. Drug Development and Industrial Pharmacy, 3(4), 315-330. [Link]

-

Zhang, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

-

Yakatan, G. J., & F. M. Abdul. (1976). Kinetics of Hydrolysis of Succinimides. ResearchGate. [Link]

-

Singh, R., et al. (2018). Succinimides: Synthesis, reaction and biological activity. ResearchGate. [Link]

-

Zhang, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Publishing. [Link]

-

SciSpace. (1976). Kinetics of Hydrolysis of Succinimides. Retrieved from SciSpace. [Link]

-

MacDonald, J. I., et al. (2021). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. PubMed. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 6324-87-4. Retrieved from XiXisys. [Link]

-

Kalkhof, S., et al. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. ResearchGate. [Link]

-

Sokołowska, J., et al. (2020). A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. ACS Publications. [Link]

-

Biswas, T. (2022, April 27). MCQ-217: About reaction of Succinimide. YouTube. [Link]

-

Chen, Y., et al. (2024). Synthesis of 3,4-Disubstituted Maleimide Derivatives via Phosphine-Catalyzed Isomerization of α-Succinimide-Substituted Allenoates Cascade γ′-Addition with Aryl Imines. MDPI. [Link]

-

Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from Beilstein Archives. [Link]

-

MDPI. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from MDPI. [Link]

-

Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from Wikipedia. [Link]

-

Wegner, K. D., et al. (2012). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]

-

Creative Biolabs. (n.d.). 2,5-dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate. Retrieved from Creative Biolabs. [Link]

-

PubChem. (n.d.). 2,5-Dioxo-1-pyrrolidineacetic acid. Retrieved from PubChem. [Link]

-

Slideshare. (n.d.). Synthesis of adc linker payload. Retrieved from Slideshare. [Link]

-

ResearchGate. (2020). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Sulfoxonium Ylides for the Synthesis of α-Acetoxyl Ketones. Retrieved from ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from Aapptec Peptides. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of Hydrolysis of Succinimides (1977) | G. J. Yakatan | 14 Citations [scispace.com]

- 6. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 8. Synthesis of adc linker payload | PDF [slideshare.net]

- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid. Given the limited availability of public solubility data for this specific compound, this document emphasizes a foundational, structure-based approach to predicting solubility. It further outlines a robust experimental framework for researchers to systematically determine solubility in various solvent systems. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology sectors who require a deep understanding of this compound's physicochemical properties for applications ranging from linker chemistry and bioconjugation to drug delivery systems.

Introduction: The Importance of Solubility Profiling

This compound is a bifunctional molecule featuring a succinimide ring and a carboxylic acid moiety. This architecture makes it a valuable building block in chemical synthesis, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics where the succinimide can be derivatized and the carboxylic acid can serve as a conjugation handle.

Understanding the solubility of this compound is a critical first step in any experimental workflow. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. Poor solubility can lead to significant challenges, including low reaction yields, difficulties in characterization, and suboptimal bioavailability in final formulations. This guide provides the theoretical basis and practical methodologies to effectively navigate these challenges.

Theoretical Solubility Profile: A Structure-Based Analysis

A molecule's solubility is governed by the principle of "like dissolves like," where solutes dissolve best in solvents with similar polarity. The structure of this compound contains distinct polar features that dictate its behavior.

-

Succinimide Ring: This five-membered lactam ring contains two carbonyl groups (C=O) and an imide (N-H) group. These features make the ring highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Carboxylic Acid Group (-COOH): This is a classic polar, protic group. It is an excellent hydrogen bond donor and acceptor. Furthermore, its acidic proton (pKa is likely in the 3-5 range, typical for carboxylic acids) allows for deprotonation in basic media to form a highly polar carboxylate salt (-COO⁻), which dramatically increases aqueous solubility.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The compound is expected to exhibit moderate to good solubility in these solvents due to strong hydrogen bonding interactions. In water, solubility will be significantly pH-dependent. At pH values above its pKa, the carboxylic acid will deprotonate, forming the more soluble carboxylate salt.[1][2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent hydrogen bond acceptors.[3]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): The compound is expected to be poorly soluble or insoluble in nonpolar solvents due to the significant mismatch in polarity.

-

Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): Limited or partial solubility is expected.

This predictive analysis, based on fundamental chemical principles, provides a rational starting point for solvent selection in experimental settings.

Known Solubility Data

As of this writing, specific quantitative solubility data for this compound is not widely published in peer-reviewed literature. Commercial supplier datasheets typically do not provide extensive solubility profiles. However, data from structurally similar compounds, such as succinimide, can offer valuable context. Succinimide is reported to be soluble in water and ethanol but insoluble in ether and chloroform, which aligns with the theoretical predictions for our target molecule.[4][5]

Given this data gap, experimental determination is essential. The following sections provide a detailed protocol for this purpose.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent in water) | Strong hydrogen bonding capacity.[1][2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Intermediate Polarity | Ethyl Acetate, Acetone | Low to Moderate | Mismatch of hydrogen bonding capabilities. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | Significant polarity mismatch ("like dissolves like" principle). |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, a standardized method is crucial. The shake-flask method, recommended by the OECD Test Guideline 105, is a robust and widely accepted approach for determining water solubility and can be adapted for organic solvents.[6][7][8][9][10]

Objective

To determine the saturation mass concentration of this compound in a selection of solvents at a controlled temperature (e.g., 20 °C).

Materials

-

This compound (ensure high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, ensure chemical compatibility with solvent)

-

Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation. A preliminary test with a small amount can help estimate the required quantity.[6]

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 20 ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. This can take several hours; 24 to 48 hours is a common timeframe. It is advisable to measure the concentration at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[9]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the test temperature for at least 24 hours to allow undissolved solid to settle. Centrifugation at the same temperature can be used to accelerate this process.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates that would otherwise lead to an overestimation of solubility.

-

Quantification: Analyze the concentration of the solute in the filtered sample using a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity. A calibration curve must be generated using standards of known concentrations.

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Causality and Self-Validation

-

Why excess solid? To ensure the solution is truly saturated, which is the definition of solubility.

-

Why constant temperature? Solubility is temperature-dependent. Controlling the temperature is essential for reproducibility.

-

Why confirm equilibrium? The system must reach a steady state. Premature measurement will underestimate the true solubility.

-

Why filter? To ensure that only the dissolved compound is measured, providing an accurate value for the true thermodynamic solubility.

Visualizing the Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Succinimide | 123-56-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. oecd.org [oecd.org]

- 7. filab.fr [filab.fr]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. OECD 105 - Phytosafe [phytosafe.com]

- 10. oecd.org [oecd.org]

The Strategic Introduction of Sulfhydryl Groups into Biomolecules: A Technical Guide to the Mechanism and Application of N-Succinimidyl S-acetylthioacetate (SATA)

Foreword: Engineering Precision in Bioconjugation

In the landscape of drug development, diagnostics, and fundamental biological research, the ability to covalently link molecules with precision and control is paramount. Bioconjugation, the science of joining two molecules, at least one of which is a biomolecule, has empowered the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), targeted imaging agents, and immobilized enzymes. The success of these endeavors hinges on the strategic selection of chemical crosslinkers that offer specificity, efficiency, and stability.

Among the arsenal of tools available to the modern biochemist, reagents that introduce sulfhydryl (-SH) groups into proteins and other amine-containing molecules hold a place of distinction. The thiol group is a uniquely reactive handle for conjugation, being less abundant on protein surfaces than primary amines, thus offering a higher degree of site-selectivity. This guide provides an in-depth exploration of N-Succinimidyl S-acetylthioacetate (SATA), a widely used reagent for this purpose. Often referred to by its alternative chemical name, 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid in some contexts, SATA provides a robust and controllable two-step mechanism for introducing protected sulfhydryls.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep understanding of the underlying chemical principles, kinetic considerations, and practical nuances that govern the successful application of SATA in bioconjugation. By understanding the causality behind each experimental choice, the reader will be empowered to design, execute, and troubleshoot their conjugation strategies with confidence and precision.

The Core Principle: A Two-Step Strategy for Controlled Thiolation

The utility of SATA lies in its heterobifunctional nature, possessing an amine-reactive group and a protected sulfhydryl group. This allows for a temporally controlled, two-stage process that circumvents the premature and undesirable oxidation of the newly introduced thiol.

The overall workflow can be summarized as follows:

-

Acylation: The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a protein) to form a stable amide bond. This step introduces a thioacetyl group, a protected form of the sulfhydryl.

-

Deprotection (Deacetylation): The acetyl protecting group is removed by treatment with hydroxylamine, exposing the free sulfhydryl group, which is then available for subsequent conjugation to a thiol-reactive partner.

This two-step mechanism is a key advantage of SATA, as the acetylated intermediate is stable and can be purified and stored, allowing for precise control over the timing of the final conjugation step.[1][2]

The Mechanism of Action: A Deeper Dive into the Chemistry

A thorough understanding of the chemical transformations involved is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Amine Acylation – Forging a Stable Linkage

The first step is a classic example of NHS-ester chemistry. The NHS ester is an excellent leaving group, rendering the carbonyl carbon of the acetate moiety highly susceptible to nucleophilic attack by a primary amine.

-

Reaction: The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the stable N-hydroxysuccinimide byproduct and forming a robust amide bond.[2]

-

Specificity: This reaction is highly specific for primary amines under controlled pH conditions.[2][3] While other nucleophiles like thiols can theoretically react with NHS esters, the reaction with primary amines is significantly more favorable at physiological to slightly alkaline pH.

-

pH Dependence: The efficiency of the acylation reaction is critically dependent on pH. The reacting species is the unprotonated primary amine. Therefore, the reaction should be carried out at a pH above the pKa of the target amines (for lysine, the ε-amino group has a pKa of ~10.5). However, a competing side reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. A compromise is therefore necessary. The optimal pH for the modification of proteins with NHS esters is generally between 7.0 and 8.5.[2][4] At pH 7, the half-life of an NHS ester can be several hours, while at pH 8.6, it can drop to as little as 10 minutes.[5] This underscores the importance of prompt use of the reagent once dissolved and careful control of the reaction pH.

Diagram of the Acylation Reaction:

Caption: Acylation of a primary amine on a protein with SATA.

Step 2: Deacetylation – Unveiling the Reactive Thiol

The S-acetylated protein is a stable intermediate that can be purified to remove excess SATA and the NHS byproduct. The final, reactive sulfhydryl group is generated by deprotection with hydroxylamine.

-

Reaction: Hydroxylamine (NH₂OH) acts as a nucleophile to cleave the thioester bond of the S-acetylated protein.[2][6] This reaction releases the free sulfhydryl group on the protein and generates an acetylhydroxamate byproduct.

-

Mechanism: The deacetylation is a nucleophilic acyl substitution reaction where hydroxylamine is a more potent nucleophile for the thioester than water, enabling the selective cleavage of the acetyl group under mild conditions.[7][8]

-

Reaction Conditions: The deacetylation reaction is typically carried out at or near neutral pH (pH 7.2-7.5) and at room temperature for approximately 2 hours.[3] The use of a chelating agent like EDTA in the deacetylation buffer is recommended to prevent the oxidation of the newly formed sulfhydryl groups, which can be catalyzed by trace metal ions.[3]

Diagram of the Deacetylation Reaction:

Caption: Deacetylation of the S-acetylated protein using hydroxylamine.

Practical Considerations and Protocol Validation

The theoretical understanding of the SATA mechanism must be paired with practical knowledge to ensure successful and reproducible bioconjugation.

Optimizing the Molar Ratio of SATA to Protein

The degree of sulfhydryl incorporation can be controlled by adjusting the molar ratio of SATA to the protein.[3] It is important to note that increasing the molar excess of SATA will lead to a higher number of incorporated sulfhydryls, but with diminishing efficiency and an increased risk of protein inactivation due to excessive modification of lysine residues.[9][10]

| Molar Ratio of SATA to Protein | Moles of Sulfhydryls Incorporated per mole of BSA |

| 25:1 | 21.16 |

| 50:1 | 23.60 |

| 100:1 | 29.37 |

| 250:1 | 32.65 |

| Table adapted from Thermo Scientific SATA and SATP product information.[3] |

Expert Insight: For initial experiments, a 10-fold to 20-fold molar excess of SATA over the protein is a good starting point.[10][11] The optimal ratio should be determined empirically for each specific protein and application to achieve the desired level of modification without compromising the protein's biological activity.

Buffer Selection and Reagent Stability

-

Buffers for Acylation: Amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers at a pH between 7.2 and 8.0 are recommended for the acylation step.[3] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target protein for reaction with the NHS ester.[11]

-

SATA Stability: SATA is moisture-sensitive and should be stored desiccated.[11] Solutions of SATA should be prepared immediately before use in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and added to the aqueous protein solution.[3]

-

Stability of the S-acetylated Intermediate: The S-acetylated protein is a stable intermediate that can be stored for extended periods before deprotection.[2] This provides a significant advantage in workflows where the conjugation partner is not immediately available.

-

Stability of the Final Sulfhydryl-Modified Protein: The free sulfhydryl group is susceptible to oxidation, leading to the formation of disulfide bonds (dimerization). Therefore, once deprotected, the sulfhydryl-modified protein should be used promptly for the subsequent conjugation reaction.[2] The inclusion of a chelating agent like EDTA in buffers helps to minimize oxidation.[3] For longer-term storage of the thiolated protein, it is advisable to store it at -80°C in the presence of a reducing agent, although this may not be compatible with all downstream applications.[12]

Purification and Quantification

Purification: After both the acylation and deacetylation steps, it is crucial to remove excess reagents and byproducts. Size-exclusion chromatography (desalting columns) is a common and effective method for this purpose.[3][7][10]

Quantification: The number of incorporated sulfhydryl groups can be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).[13][14][15][16] DTNB reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm. The concentration of sulfhydryl groups can be determined by comparing the absorbance to a standard curve of a known thiol-containing compound, such as cysteine.[13][14]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps for purification and quantification to ensure the success of each stage.

Protocol for Protein Thiolation using SATA

Materials:

-

Protein to be modified (in an amine-free buffer like PBS, pH 7.2-7.5)

-

SATA reagent

-

Anhydrous DMSO or DMF

-

Deacetylation Buffer: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2-7.5

-

Desalting columns

-

Ellman's Reagent and materials for quantification

Procedure:

A. Acylation of the Protein

-

Prepare Protein Solution: Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 2-10 mg/mL.

-

Prepare SATA Solution: Immediately before use, dissolve SATA in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the SATA solution to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes.[3][11]

-

Purification: Remove excess SATA and the NHS byproduct by passing the reaction mixture through a desalting column equilibrated with PBS.[3] The S-acetylated protein can be stored at this stage if necessary.

B. Deacetylation to Generate Free Sulfhydryls

-

Reaction: To the purified S-acetylated protein solution, add the Deacetylation Buffer to a final hydroxylamine concentration of 0.05 M. Incubate at room temperature for 2 hours.[3]

-

Purification: Remove excess hydroxylamine and the acetylhydroxamate byproduct using a desalting column equilibrated with a buffer suitable for the downstream application (e.g., PBS with 10 mM EDTA).[3]

C. Quantification of Incorporated Sulfhydryls

-

Perform an Ellman's assay on the purified sulfhydryl-modified protein to determine the concentration of free thiols.[13][14]

Workflow Diagram:

Caption: Experimental workflow for protein thiolation using SATA.

Comparative Analysis with Other Thiolation Reagents

SATA is one of several reagents available for introducing sulfhydryl groups. The choice of reagent depends on the specific application and the properties of the biomolecule.

| Reagent | Mechanism | Key Advantages | Key Disadvantages |

| SATA | Two-step: Amine acylation with protected thiol, then deprotection. | Stable intermediate allows for storage and purification; good control over the reaction.[2] | Two-step process is longer; requires hydroxylamine for deprotection. |

| Traut's Reagent (2-Iminothiolane) | One-step reaction with primary amines to form an amidine linkage and a free sulfhydryl. | One-step reaction is faster; maintains the net positive charge of the modified amine. | The resulting amidine linkage is potentially less stable than the amide bond formed by SATA, especially at higher pH; no stable intermediate. |

| SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) | Amine acylation introduces a pyridyl disulfide group, which can then react with a thiol to form a disulfide bond or be reduced to a free sulfhydryl. | The release of pyridine-2-thione upon reaction with a thiol can be monitored spectrophotometrically at 343 nm for quantification.[17] The resulting disulfide bond is cleavable.[17] | The resulting disulfide linkage is susceptible to reduction in vivo. |

Expert Insight: SATA is often preferred when a stable, non-cleavable linkage is desired and when the workflow benefits from a stable, storable intermediate. Traut's reagent is advantageous for its speed and for applications where preserving the charge of the modified amine is important. SPDP is ideal for applications requiring a cleavable linkage or for quantifying the modification through the release of the pyridylthione leaving group. A comparative study on the coupling of monoclonal antibodies to liposomes found that SATA was more effective and easier to use than SPDP, achieving higher coupling rates at lower molar ratios.[18]

Applications in Drug Development and Research

The ability to introduce sulfhydryl groups with precision has made SATA a valuable tool in numerous applications.

-

Antibody-Drug Conjugates (ADCs): ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing activity of a cytotoxic drug.[13][19][20] While many early ADCs were made by conjugating drugs to the lysine residues of an antibody, this can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs). By introducing a defined number of sulfhydryl groups using SATA, a more homogeneous population of ADCs can be produced, leading to improved pharmacokinetics and a better therapeutic window. The sulfhydryl groups serve as specific attachment points for thiol-reactive linkers carrying the cytotoxic payload.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and circulation half-life. SATA can be used to introduce specific sites for PEGylation using thiol-reactive PEG derivatives.

-

Surface Immobilization: Proteins can be immobilized onto surfaces for applications such as biosensors and affinity chromatography. SATA can be used to introduce sulfhydryl groups for covalent attachment to surfaces functionalized with thiol-reactive groups like maleimides.

-

Fluorescent Labeling: By introducing a sulfhydryl group, proteins can be specifically labeled with fluorescent probes that contain a thiol-reactive moiety, enabling studies of protein localization, trafficking, and interactions.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Low or no sulfhydryl incorporation | Hydrolysis of SATA: Reagent was exposed to moisture or the stock solution was not prepared fresh. | Store SATA properly under desiccated conditions. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. |

| Amine-containing buffer: Buffer components (e.g., Tris, glycine) competed with the protein for reaction. | Use an amine-free buffer such as PBS, HEPES, or borate for the acylation step. | |

| Incorrect pH: The pH of the reaction buffer was too low, leading to protonation of the primary amines. | Ensure the pH of the reaction buffer is between 7.2 and 8.0. | |

| Protein precipitation | Excessive modification: High molar excess of SATA led to protein denaturation and aggregation. | Reduce the molar ratio of SATA to protein. Perform a titration to find the optimal ratio. |

| Solvent incompatibility: The addition of a large volume of DMSO or DMF caused protein precipitation. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. | |

| Low recovery after deacetylation | Disulfide bond formation: The newly formed sulfhydryl groups oxidized to form intermolecular disulfide bonds, leading to aggregation. | Perform the deacetylation and subsequent purification in the presence of a chelating agent like EDTA (1-10 mM) to inhibit metal-catalyzed oxidation. Use the thiolated protein immediately for the next step. |

| Inconsistent results | Inaccurate protein concentration: The initial protein concentration was not accurately determined, leading to incorrect molar ratio calculations. | Accurately determine the protein concentration using a reliable method (e.g., BCA assay or A280 measurement with the correct extinction coefficient) before starting the reaction. |

Conclusion: A Versatile Tool for Precision Bioconjugation

N-Succinimidyl S-acetylthioacetate (SATA) provides a robust and controllable method for introducing sulfhydryl groups into amine-containing biomolecules. Its two-step mechanism, which proceeds via a stable, purifiable intermediate, offers a high degree of control over the bioconjugation process. By understanding the underlying chemistry of both the acylation and deacetylation steps, and by carefully controlling reaction parameters such as pH and molar ratios, researchers can effectively engineer biomolecules with reactive thiol handles for a wide array of applications, from the development of next-generation antibody-drug conjugates to the creation of sophisticated diagnostic tools. The principles and protocols outlined in this guide provide a framework for the successful implementation of SATA chemistry, empowering scientists to build the complex molecular architectures required to push the boundaries of biological and therapeutic innovation.

References

- Dulaney, S., & Taylor, B. (2020). Covalent Modification Of Recombinant Protein With Reactive Thiols. eGrove, University of Mississippi.

- Sangon Biotech. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Carroll, K. S., et al. (2008). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. Journal of the American Society for Mass Spectrometry, 19(10), 1541-1551.

- Royal Society of Chemistry. (2019). A hydroxylamine probe for profiling S-acylated fatty acids on proteins. Chemical Science, 10(35), 8143-8148.

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

- Trubetskoy, V. S., et al. (1993). Comparative studies of the preparation of immunoliposomes with the use of two bifunctional coupling agents and investigation of in vitro immunoliposome-target cell binding by cytofluorometry and electron microscopy. Journal of Liposome Research, 3(3), 519-537.

- ResearchGate. (n.d.). Acetylation of lysine residues remove their positive charge....

- Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.

- Rebrin, I., et al. (2008). Protein carbonylation: Avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Mechanisms of Ageing and Development, 129(4), 229-231.

- Zhang, T., et al. (2018). Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. mAbs, 10(7), 1046-1057.

- Kaur, S., et al. (2013). PK assays for antibody–drug conjugates: case study with ado-trastuzumab emtansine. Bioanalysis, 5(13), 1645-1656.

- Abdollahpour-Alitappeh, M., et al. (2019). Antibody-Drug Conjugates: Possibilities and Challenges. Avicenna Journal of Medical Biotechnology, 11(1), 3-17.

- Chromatography Online. (2022).

- ResearchGate. (n.d.).

- MDPI. (2021). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 26(16), 4983.

- ACS Publications. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.

- MDPI. (2017). The Use of Size Exclusion Chromatography to Monitor Protein Self-Assembly. Crystals, 7(11), 329.

- PMC. (2019). Lysine Acetylation Goes Global: From Epigenetics to Metabolism and Therapeutics. Molecular Cell, 73(6), 1071-1085.

- Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.

- Taylor & Francis Online. (2021). The impact of standard accelerated stability conditions on antibody higher order structure as assessed by mass spectrometry. mAbs, 13(1), 1965930.

- ProteoChem. (n.d.).

- Creative Proteomics. (n.d.).

- YouTube. (2023).

- PMC. (2022). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Journal of the American Chemical Society, 144(35), 16040-16048.

- Bixbite. (2025). How to Ensure Antibody Stability During Long-Term Storage.

- National Institutes of Health. (2018).

- ResearchGate. (n.d.).

- PMC. (2007). A method for site-specific labeling of multiple protein thiols.

- MDPI. (2023). Antibody-Drug Conjugates to Promote Immune Surveillance: Lessons Learned from Breast Cancer. Cancers, 15(13), 3469.

- PMC. (2017). Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. mAbs, 9(7), 1177-1190.

- Thermo Fisher Scientific. (n.d.). SPDP Crosslinkers.

- San Antonio Breast Cancer Symposium. (2020).

- ResearchGate. (n.d.).

- YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.

- National Institutes of Health. (1983). Analysis of biological thiols: determination of thiol components of disulfides and thioesters.

- National Center for Biotechnology Information. (n.d.).

- Scholars' Mine. (2023). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. The next frontier in antibody-drug conjugates: challenges and opportunities in cancer and autoimmune therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 8. Characterization and Prediction of Lysine (K)-Acetyl-Transferase Specific Acetylation Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. goldbio.com [goldbio.com]

- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 12. precisionantibody.com [precisionantibody.com]

- 13. broadpharm.com [broadpharm.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. interchim.fr [interchim.fr]

- 16. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Comparative studies of the preparation of immunoliposomes with the use of two bifunctional coupling agents and investigation of in vitro immunoliposome-target cell binding by cytofluorometry and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Tale of Two Isomers: An In-Depth Technical Guide to 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid and 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid

For the Researcher, Scientist, and Drug Development Professional

In the landscape of bioconjugation and medicinal chemistry, the succinimide scaffold is a cornerstone. Its utility as a reactive handle and a stable linker has propelled the development of countless antibody-drug conjugates (ADCs), fluorescent probes, and therapeutic agents. This guide delves into the nuanced yet critical differences between two positional isomers of a succinimide derivative: 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid and 2-(2,5-Dioxopyrrolidin-3-yl)acetic acid . While seemingly similar, the placement of the acetic acid moiety—either on the nitrogen atom of the succinimide ring or on the carbon backbone—dramatically alters their synthetic accessibility, reactivity, and ultimate application in the laboratory and in therapeutic design.

This document serves as a senior application scientist's perspective, moving beyond mere protocols to explain the "why" behind the "how." We will explore the fundamental chemistry of each isomer, provide a comparative analysis of their strengths and weaknesses, and present detailed, field-tested methodologies for their application.

Part 1: The Workhorse of Bioconjugation: 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

This N-substituted isomer is a widely recognized and commercially available building block in bioconjugation. Its prominence stems from its straightforward conversion into a highly reactive N-hydroxysuccinimide (NHS) ester, a staple for labeling primary amines on biomolecules.

Chemical Properties and Synthesis

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dioxopyrrolidin-1-yl)acetic acid | N/A |

| Synonyms | N-Succinimidylacetic acid, N-Carboxymethylsuccinimide | N/A |

| CAS Number | 5626-41-5 | [1] |

| Molecular Formula | C6H7NO4 | [1] |

| Molecular Weight | 157.13 g/mol | [1] |

The synthesis of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid is typically achieved through the reaction of succinic anhydride with glycine. This reaction forms the corresponding succinamic acid, which is then cyclized, often with a dehydrating agent like acetic anhydride, to yield the final product. A general synthetic scheme is presented below.

Figure 1: General synthetic route for 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid.

Reactivity and Mechanism of Action

The true utility of this isomer lies in the reactivity of its carboxylic acid group. This group can be readily activated to form an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues in proteins, forming stable amide bonds.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Figure 2: Activation and conjugation pathway of 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid.

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with a molecule functionalized with 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid, which has been activated as an NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5.

-

NHS ester of the labeling molecule (prepared from 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid).

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

-

Size-exclusion chromatography column for purification.

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines.

-

Crosslinker Solution Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quenching the Reaction: To stop the reaction, add the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography.

-

Analysis: Characterize the conjugate to determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Self-Validation: The success of the conjugation can be validated by a clear shift in the molecular weight of the protein on an SDS-PAGE gel or by a more precise mass determination using mass spectrometry. The presence of the label can also be confirmed by spectroscopic methods if the label is a chromophore or fluorophore.

Part 2: The Enigmatic Counterpart: this compound

In stark contrast to its well-documented N-substituted isomer, this compound remains a more enigmatic molecule within the scientific literature. Its synthesis is less straightforward, and its applications are not as broadly established. However, the unique positioning of the carboxylic acid on the carbon backbone presents intriguing possibilities for novel linker designs and drug scaffolds.

Chemical Properties and Synthesis

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Carboxymethylsuccinimide | N/A |

| CAS Number | 6324-87-4 | [3] |

| Molecular Formula | C6H7NO4 | [3] |

| Molecular Weight | 157.12 g/mol | [3] |

Potential Reactivity and Applications